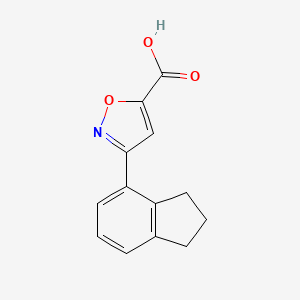![molecular formula C19H20O3 B13592430 Tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate](/img/structure/B13592430.png)
Tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate is an organic compound with the molecular formula C19H22O3. This compound is characterized by the presence of a tert-butyl group, a formyl group, and a biphenyl structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate typically involves the reaction of 4’-formyl-[1,1’-biphenyl]-2-yl acetic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Bromine (Br2) in acetic acid at room temperature.
Major Products Formed
Oxidation: 4’-carboxy-[1,1’-biphenyl]-2-yl acetate.
Reduction: 4’-hydroxymethyl-[1,1’-biphenyl]-2-yl acetate.
Substitution: 4’-bromo-[1,1’-biphenyl]-2-yl acetate.
Scientific Research Applications
Tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate: Characterized by the presence of a tert-butyl group, a formyl group, and a biphenyl structure.
Tert-butyl2-{4’-hydroxymethyl-[1,1’-biphenyl]-2-yl}acetate: Similar structure but with a hydroxyl group instead of a formyl group.
Tert-butyl2-{4’-bromo-[1,1’-biphenyl]-2-yl}acetate: Similar structure but with a bromo group instead of a formyl group.
Uniqueness
Tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and interactions. The presence of the formyl group provides a reactive site for further modifications, while the biphenyl structure offers stability and the potential for π-π interactions. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H20O3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
tert-butyl 2-[2-(4-formylphenyl)phenyl]acetate |
InChI |
InChI=1S/C19H20O3/c1-19(2,3)22-18(21)12-16-6-4-5-7-17(16)15-10-8-14(13-20)9-11-15/h4-11,13H,12H2,1-3H3 |
InChI Key |
CWPBLHCQYVBCNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=C1C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


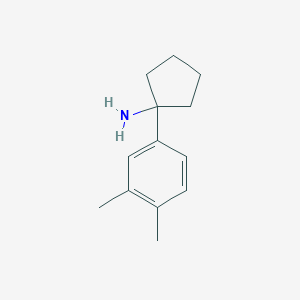
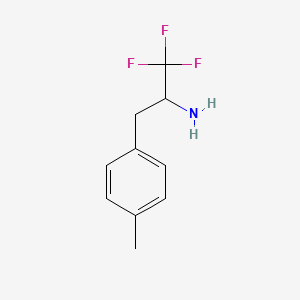
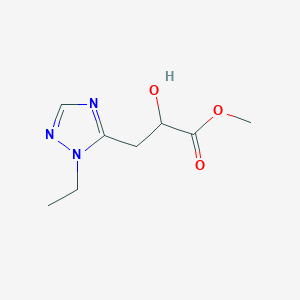
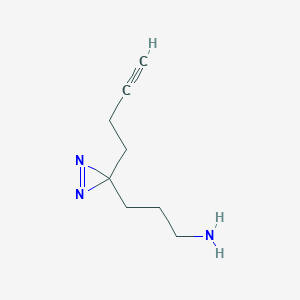
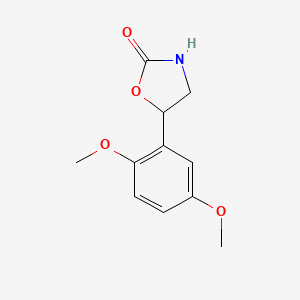
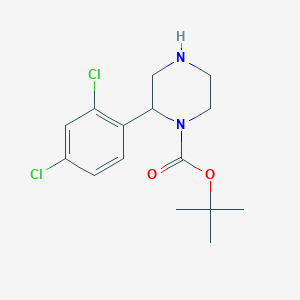
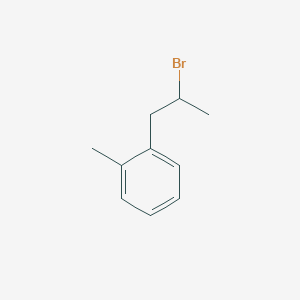
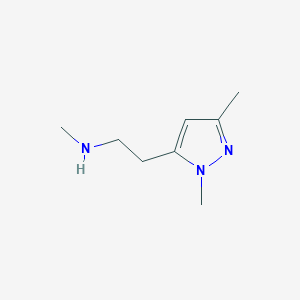
![3-Ethenylimidazo[1,2-a]pyridine](/img/structure/B13592390.png)
![7-{[4-(Dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B13592393.png)
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate](/img/structure/B13592394.png)
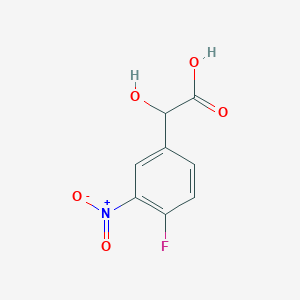
![N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B13592398.png)
